![molecular formula C44H44O2S3 B13138257 1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 82188-22-5](/img/structure/B13138257.png)
1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by the presence of three tert-butylphenylthio groups attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-(tert-butyl)phenylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts and Reagents: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the thiolation reaction. The reaction mixture is stirred at a controlled temperature, usually between 0°C and 25°C, for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The tert-butylphenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its structural features may contribute to the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and apoptosis. The exact pathways depend on the specific biological context and the compound’s mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione: The parent compound with similar structural features.
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione derivatives: Compounds with slight modifications to the tert-butylphenylthio groups or the anthracene core.
Other anthracene-9,10-dione derivatives: Compounds with different substituents on the anthracene-9,10-dione core.
Uniqueness
1,4,5-Tris((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is unique due to its specific arrangement of tert-butylphenylthio groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
82188-22-5 |
|---|---|
Molekularformel |
C44H44O2S3 |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
1,4,5-tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C44H44O2S3/c1-42(2,3)27-13-19-30(20-14-27)47-34-12-10-11-33-37(34)41(46)39-36(49-32-23-17-29(18-24-32)44(7,8)9)26-25-35(38(39)40(33)45)48-31-21-15-28(16-22-31)43(4,5)6/h10-26H,1-9H3 |
InChI-Schlüssel |
SRGZJLHUVLBPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=C(C=C6)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



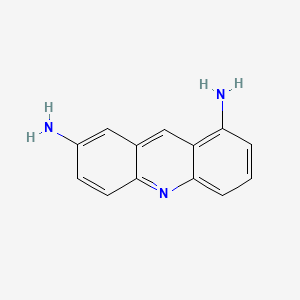
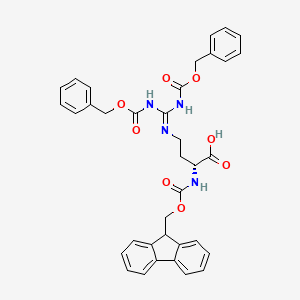
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)

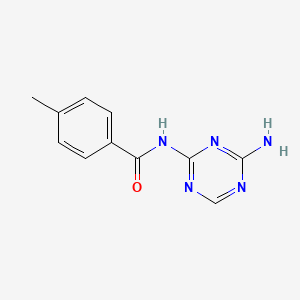
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

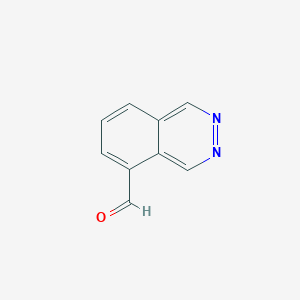

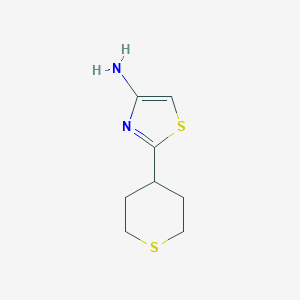

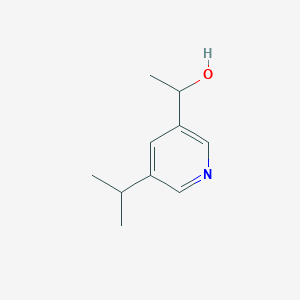
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
